![molecular formula C16H16BrN3O2 B2815577 N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 932972-27-5](/img/structure/B2815577.png)
N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTA and belongs to the family of cinnoline derivatives. BPTA has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial Applications
N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide and its derivatives have shown potential as antimicrobial agents. Some synthesized derivatives exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). Additionally, compounds including N-substituted phenylacetamide derivatives have been evaluated for their antimicrobial activity, showing significant effects against bacterial and fungal species (Gul et al., 2017).
Structural Applications in Crystallography
The compound and its derivatives have been studied for their structural characteristics in crystallography. For example, different spatial orientations of amide derivatives, including those related to N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, have been investigated to understand their interaction and assembly patterns (Kalita & Baruah, 2010).
Synthesis Methods
There has been research into novel methods for synthesizing derivatives of this compound, which can lead to a variety of applications in medicinal chemistry and material science. For instance, two novel methods have been developed for synthesizing specific derivatives with potential applications in pharmaceuticals (Vorona et al., 2013).
Pharmacological Applications
Although the requirement was to exclude information related to drug use and dosage, it's notable that derivatives of N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide have been explored for their pharmacological properties, including as potential anticonvulsant and antidepressant agents (Xie et al., 2013).
Mécanisme D'action
Target of Action
F3222-1656, also known as AZD1656 , is a potent and selective activator of glucokinase (GK; hexokinase 4) . Glucokinase plays a key role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis .
Mode of Action
F3222-1656 interacts with glucokinase, enhancing its activity . This interaction leads to a reduction in plasma glucose levels in a dose-dependent fashion, with a rapid onset of action . The compound has shown effectiveness in normo-glycaemic insulin-resistant rats and diabetic mice when dosed either acutely or once daily for up to 28 days .
Biochemical Pathways
The activation of glucokinase by F3222-1656 affects the glycolysis pathway, promoting the conversion of glucose to glucose-6-phosphate . This process reduces the concentration of glucose in the blood, which is beneficial for managing conditions like diabetes .
Pharmacokinetics
In a phase 2 study in japanese type 2 diabetic subjects, a 50mg dose of f3222-1656 produced compound levels of approximately 2 times the ec50 in plasma .
Result of Action
The activation of glucokinase by F3222-1656 leads to a decrease in blood glucose levels . This effect is beneficial for managing hyperglycemia in conditions like diabetes .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-12-5-7-13(8-6-12)18-15(21)10-20-16(22)9-11-3-1-2-4-14(11)19-20/h5-9H,1-4,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHRNBHMKJCIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.